Antho-rfamide
Overview
Description
Synthesis Analysis
Antho-rfamide is isolated through a series of chromatographic techniques from acetic acid extracts of Anthopleura elegantissima. A radioimmunoassay developed for peptides containing the carboxyl-terminal sequence Arg-Phe-NH2 (RFamide) facilitated its isolation. The structure of Antho-rfamide was confirmed as pyroGlu-Gly-Arg-Phe-NH2 through comparison with synthetic Antho-rfamide and enzymatic breakdown products on multiple HPLC columns, establishing its role as a neurotransmitter or modulator at neuromuscular synapses in sea anemones (Grimmelikhuijzen & Graff, 1986).
Molecular Structure Analysis
The primary structure of the precursor for Antho-rfamide has been determined, revealing a precursor protein 334 amino acids in length containing 19 copies of unprocessed Antho-rfamide sequences. This discovery highlights the efficient and similar biosynthetic machinery for neuropeptides across different animal groups, from coelenterates to higher invertebrates and vertebrates. The structure suggests a complex posttranslational modification process involving cleavage signals both at the C-terminal and N-terminal sides of each Antho-rfamide sequence (Darmer et al., 1991).
Chemical Reactions and Properties
Antho-rfamide demonstrates excitatory actions on muscles in Renilla köllikeri, suggesting its function via a specific receptor. Its activity is not significantly altered in sodium-free seawater but shows a reduction in calcium-free conditions, indicating the importance of calcium ions in its mechanism of action. Peptides related to Antho-rfamide, containing the carboxyterminal sequence Arg-Phe-amide, also exhibit activity, emphasizing the specificity of its action (Anctil & Grimmelikhuijzen, 1989).
Physical Properties Analysis
The conformational analysis of Antho-rfamide by molecular mechanics calculations provides insights into its three-dimensional structure, which is crucial for understanding its interaction with receptors and subsequent biological activity. This study highlights the peptide's flexible nature and the importance of its specific amino acid sequence for its function (Demir et al., 1997).
Chemical Properties Analysis
The presence and distribution of Antho-RFamide-like material in scyphomedusae, as revealed through immunostaining and radioimmunoassays, suggest a widespread role of RFamide-like neuropeptides in cnidarians. These findings indicate the evolutionary significance of Antho-rfamide and its related peptides in the nervous system function of early metazoans (Anderson et al., 2004).
Scientific Research Applications
Neurophysiology and Development : Antho-RFamide peptides are known to increase the firing rate in ectodermal conducting systems and induce the formation of a new head in the sea anemone Calliactis (Spencer, 1989). Additionally, they are found in neuronal vesicles and may play roles in neurotransmission, coordinating various functions like feeding, reproduction, and neuromuscular transmission in sea anemones (Westfall & Grimmelikhuijzen, 1993).
Muscle Physiology : Antho-RFamide is known to increase tone, contraction frequency, and amplitude in slow muscle groups in Calliactis parasitica, suggesting it may act as a neurotransmitter or modulator in cnidarian muscle systems (McFarlane et al., 1987). It induces sustained contractions in the muscles of Renilla köllikeri via a specific receptor (Anctil & Grimmelikhuijzen, 1989).
Molecular Biology and Biochemistry : The precursor protein for Antho-RFamide is 334 amino acids long and contains multiple copies of unprocessed Antho-RFamide, which are significant for understanding neuronal communication in sea anemones (Darmer et al., 1991). Conformational analysis of Antho-RFamide has been conducted using molecular mechanics calculations, shedding light on its structure-function relationships (Demir et al., 1997).
Comparative Neurobiology : Research on Antho-RFamide contributes to comparative studies of neuropeptides across different species, including its role in neurotransmission in other cnidarians and potential analogs in vertebrates (Grimmelikhuijzen et al., 1992).
Safety And Hazards
The safety data sheet for Antho-rfamide suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHGNOBFVLNTC-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910353 | |
Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antho-rfamide | |
CAS RN |
107535-01-3 | |
Record name | 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.